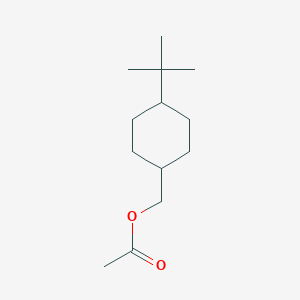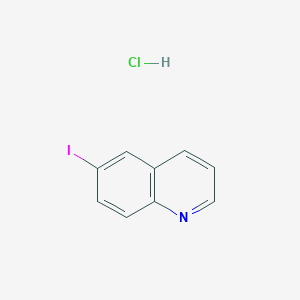
6-Iodo-quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-quinoline hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of quinoline and contains an iodine atom at the sixth position. This compound has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-Iodo-quinoline hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viruses and the synthesis of bacterial cell walls, leading to their death.
Biochemische Und Physiologische Effekte
6-Iodo-quinoline hydrochloride has been found to have minimal toxicity and side effects in animal studies. However, its effects on humans are not yet fully understood. Studies have suggested that this compound may have an impact on various physiological processes, including cell growth and division, DNA synthesis, and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Iodo-quinoline hydrochloride in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. Additionally, this compound has been found to have minimal toxicity and side effects, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-Iodo-quinoline hydrochloride. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Furthermore, the potential of 6-Iodo-quinoline hydrochloride as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections, needs to be explored further.
Synthesemethoden
The synthesis of 6-Iodo-quinoline hydrochloride can be achieved through various methods. One of the commonly used methods is the reaction of 6-chloro-quinoline with sodium iodide in the presence of copper powder. This reaction results in the substitution of the chlorine atom with an iodine atom, forming 6-Iodo-quinoline. The addition of hydrochloric acid to this compound leads to the formation of 6-Iodo-quinoline hydrochloride.
Wissenschaftliche Forschungsanwendungen
6-Iodo-quinoline hydrochloride has been extensively studied in the field of medicinal chemistry and drug discovery. It has been found to exhibit promising antitumor, antiviral, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. Additionally, 6-Iodo-quinoline hydrochloride has shown promising results as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
CAS-Nummer |
16560-50-2 |
|---|---|
Produktname |
6-Iodo-quinoline hydrochloride |
Molekularformel |
C9H7ClIN |
Molekulargewicht |
291.51 g/mol |
IUPAC-Name |
6-iodoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6IN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H |
InChI-Schlüssel |
WDZRLOLYOVRJDV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1.Cl |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1.Cl |
Synonyme |
6-IODO-QUINOLINE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)
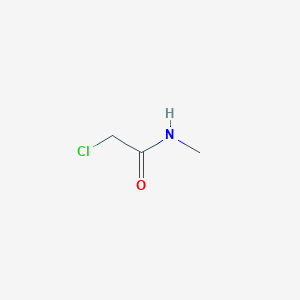
![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)
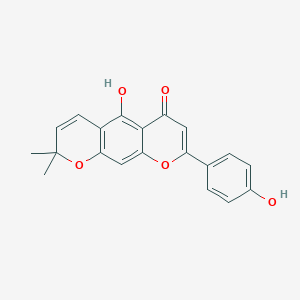
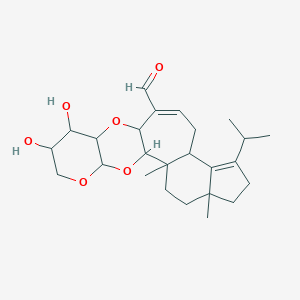
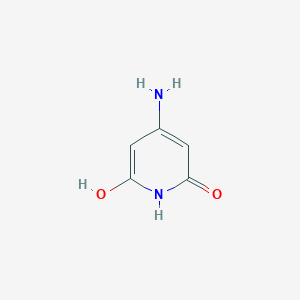
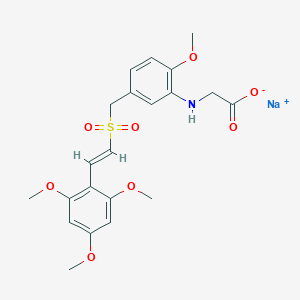
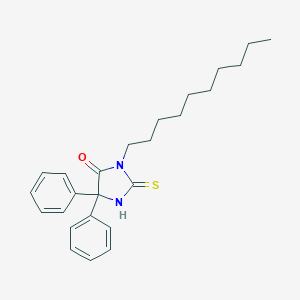
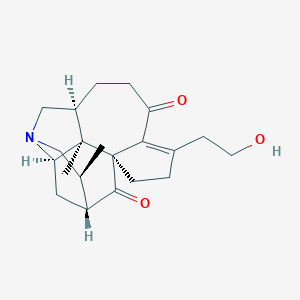
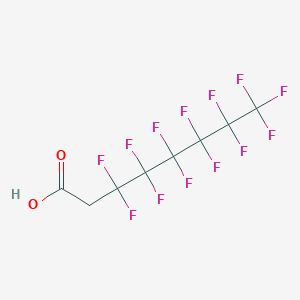
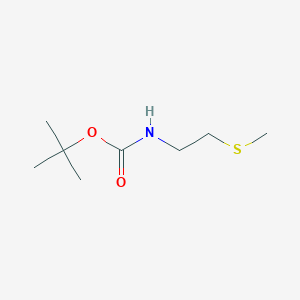
![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
